![molecular formula C12H16NO3P B072976 Diethyl (4-Cyanobenzyl)phosphonate CAS No. 1552-41-6](/img/structure/B72976.png)
Diethyl (4-Cyanobenzyl)phosphonate
Overview
Description
Diethyl (4-Cyanobenzyl)phosphonate is a chemical compound with the molecular formula C12H16NO3P . It is also known as (4-Cyanobenzyl)phosphonic Acid Diethyl Ester and 4-(Diethylphosphonomethyl)benzonitrile .
Synthesis Analysis
The synthesis of Diethyl (4-Cyanobenzyl)phosphonate and similar organophosphonates has been studied in the literature . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of Diethyl (4-Cyanobenzyl)phosphonate consists of 12 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . The molecular weight is 253.24 .Physical And Chemical Properties Analysis
Diethyl (4-Cyanobenzyl)phosphonate is a solid at 20 degrees Celsius . It has a melting point of 31 °C and a boiling point of 169 °C . The compound is white or colorless to almost white or almost colorless powder to lump to clear liquid .Scientific Research Applications
Hydrolysis and Dealkylation
Diethyl (4-Cyanobenzyl)phosphonate belongs to the class of phosphinates and phosphonates. These compounds are useful intermediates and biologically active compounds which may be prepared from their esters by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
Biological Activity
Phosphinic and phosphonic acids, which can be derived from phosphinates and phosphonates, are of great importance due to their biological activity . They are known as antibacterial agents and have remained active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria .
Treatment of DNA Virus and Retrovirus Infections
Acyclic nucleoside phosphonic derivatives play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
CNS Therapeutics
Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain). GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
Bone Density Improvement
Dronates are known to increase the mineral density in bones .
Antimalarial Agents
P-esters include antimalarial agents .
Anticancer Agents
P-esters include anticancer agents .
ACE Inhibitors
P-esters include angiotensin-converting enzyme (ACE) inhibitors .
Safety And Hazards
Diethyl (4-Cyanobenzyl)phosphonate is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWOYIWKNJHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287061 | |
Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-Cyanobenzyl)phosphonate | |
CAS RN |
1552-41-6 | |
Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48805 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1552-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.